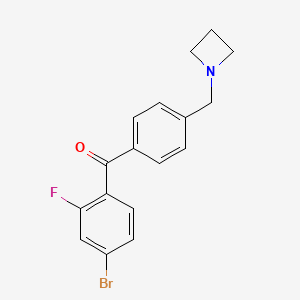

4'-Azetidinomethyl-4-bromo-2-fluorobenzophenone

Description

Chemical Structure and Properties 4'-Azetidinomethyl-4-bromo-2-fluorobenzophenone (CAS: 898755-13-0) is a benzophenone derivative with a bromo group at the 4-position, a fluoro group at the 2-position, and an azetidine ring attached via a methyl group to the benzophenone backbone. Its molecular formula is C₁₇H₁₅BrFNO, with a molecular weight of 348.21 g/mol . The azetidine group, a four-membered nitrogen-containing ring, introduces conformational rigidity and moderate basicity compared to larger heterocycles.

Applications and Synthesis This compound is primarily used as an intermediate in pharmaceutical and chemical synthesis. Synthesis likely involves nucleophilic substitution or coupling reactions to attach the azetidinomethyl group to the bromo-fluorobenzophenone core.

Properties

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(4-bromo-2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrFNO/c18-14-6-7-15(16(19)10-14)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZOOZGJODBPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642817 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-87-1 | |

| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](4-bromo-2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Azetidinomethyl-4-bromo-2-fluorobenzophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 2-fluorobenzophenone followed by the introduction of the azetidinomethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 4’-Azetidinomethyl-4-bromo-2-fluorobenzophenone may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions: 4’-Azetidinomethyl-4-bromo-2-fluorobenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium iodide in acetone or other nucleophiles/electrophiles are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4’-Azetidinomethyl-4-bromo-2-fluorobenzophenone has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-4-bromo-2-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in:

Heterocyclic substituents (e.g., piperazine, pyrrolidine, thiomorpholine).

Halogen positions (bromo, fluoro, or chloro substitutions).

Additional functional groups (e.g., spirocyclic systems, ester linkages).

Table 1: Structural Comparison of Selected Benzophenone Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Heterocycle | Halogen Substituents | Key Features |

|---|---|---|---|---|---|---|

| 4'-Azetidinomethyl-4-bromo-2-fluorobenzophenone | 898755-13-0 | C₁₇H₁₅BrFNO | 348.21 | Azetidinomethyl | 4-Bromo, 2-Fluoro | Conformational rigidity |

| 4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl)benzophenone | 898783-25-0 | C₁₉H₂₀BrFN₂O | 391.29 | Piperazinomethyl | 4-Bromo, 3-Fluoro | Higher basicity (two amines) |

| 4-Bromo-4'-(thiomorpholinomethyl)benzophenone | N/A | C₁₈H₁₇BrFNO₃S | 418.30 | Thiomorpholinomethyl | 4-Bromo, 4'-Substituent | Sulfur atom enhances lipophilicity |

| 4'-Bromo-3'-fluoro-2-pyrrolidinomethylbenzophenone | 898774-69-1 | C₁₈H₁₇BrFNO | 362.24 | Pyrrolidinomethyl | 4'-Bromo, 3'-Fluoro | Five-membered ring flexibility |

| 4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone | N/A | C₂₃H₂₄BrFNO₃ | 476.34 | Spirocyclic azaspiro | 4-Bromo, 2-Fluoro | Complex spirocyclic structure |

Physicochemical Properties

- Lipophilicity (LogP): The azetidinomethyl derivative is expected to have moderate lipophilicity (predicted LogP ~3.5–4.0), balancing the polar azetidine nitrogen with aromatic bromo/fluoro groups. The pyrrolidinomethyl analog (CAS 898774-69-1) has a higher LogP of 4.4 due to its larger hydrophobic ring . Piperazinomethyl derivatives (e.g., CAS 898783-25-0) may exhibit lower LogP values owing to increased polarity from secondary amines.

- Thiomorpholinomethyl derivatives () may show reduced solubility due to sulfur’s electron-withdrawing effects.

Biological Activity

4'-Azetidinomethyl-4-bromo-2-fluorobenzophenone is a synthetic organic compound belonging to the benzophenone family, characterized by its azetidine ring and halogen substituents. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological activity is crucial for evaluating its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 348.22 g/mol. The unique combination of bromine and fluorine atoms contributes to its distinct chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound has significant antimicrobial effects against a range of pathogens, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate cellular pathways involved in growth, apoptosis, and immune response.

Research Findings

Recent studies have focused on evaluating the cytotoxic effects and mechanisms of action of this compound:

- Cytotoxicity Assays : Various assays, including MTT and colony-forming assays, have been used to assess the cytotoxic effects on tumor cell lines. Results indicate a dose-dependent inhibition of cell viability.

- Mechanistic Studies : Investigations into the mechanism of action have revealed that the compound may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study 1 : A study evaluated the compound's effects on drug-resistant bacterial strains, demonstrating significant antibacterial activity, particularly against Gram-positive bacteria.

- Case Study 2 : In vitro studies on various cancer cell lines indicated that treatment with this compound resulted in reduced cell migration and invasion capabilities, suggesting potential use as an anti-metastatic agent.

Comparative Analysis

When compared to similar compounds within the benzophenone class, such as 4'-Azetidinomethyl-4-chloro-2-fluorobenzophenone, the brominated derivative exhibits enhanced biological activity due to its specific halogen substitutions.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 4'-Azetidinomethyl-4-chloro-2-fluorobenzophenone | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.